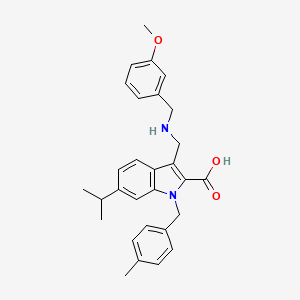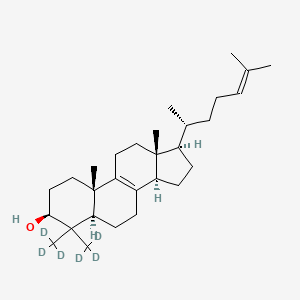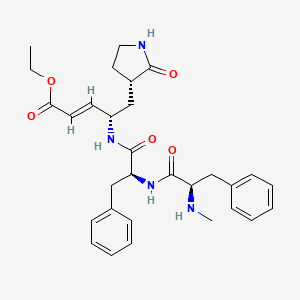![molecular formula C34H26F2N4O5 B12401253 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of difluoro and dihydroxy groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
The synthesis of 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride as a reducing agent . The reaction is carried out in dichloromethane at room temperature for 24 hours. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: Used in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The bis(pyridin-2-ylmethyl)amino groups can chelate metal ions, forming stable complexes. In biological systems, the compound’s fluorescent properties allow it to bind to specific targets, enabling visualization and tracking of biological processes.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one stands out due to its unique spiro structure and the presence of both difluoro and dihydroxy groups. Similar compounds include:
2-[Bis(pyridin-2-ylmethyl)amino]acetic acid: Known for its use in coordination chemistry.
Bis(pyridin-2-ylmethyl)amine: A simpler ligand used in various chemical reactions.
8-Hydroxyquinoline derivatives: Widely used in bioimaging and as metal chelators.
This compound’s unique combination of structural features and functional groups makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C34H26F2N4O5 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 |
InChI Key |
VRUAOMSCYBFMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


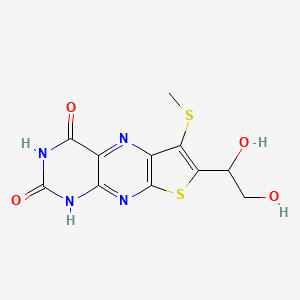


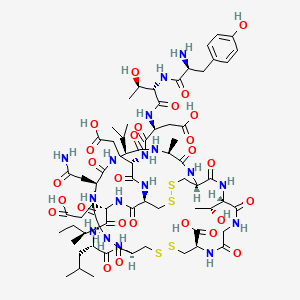
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
